

Synthesis and Purification of N6-Isopentenyladenosine-D6: Application Notes and Protocols

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Compound of Interest

Compound Name: *N6-Isopentenyladenosine-D6*

Cat. No.: *B15292952*

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This document provides detailed application notes and protocols for the synthesis and purification of **N6-Isopentenyladenosine-D6** (i6A-D6), a deuterated analog of the naturally occurring cytokinin, N6-Isopentenyladenosine (i6A). The inclusion of six deuterium atoms in the isopentenyl chain provides a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Introduction

N6-Isopentenyladenosine is a modified nucleoside found in tRNA that plays a crucial role in various biological processes, including the regulation of cell growth and differentiation. Recent studies have also highlighted its role in activating the NRF2-mediated antioxidant response, suggesting its potential as a therapeutic agent. The deuterated form, i6A-D6, offers a stable isotope-labeled version for sensitive and accurate tracking and quantification in complex biological matrices.

Data Presentation

Table 1: Physicochemical Properties of N6-Isopentenyladenosine-D6

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₅ D ₆ N ₅ O ₄	[1]
Molecular Weight	341.40 g/mol	[1]
Purity (typical)	≥96%	[1]
Appearance	Solid	[1]

Table 2: Proposed HPLC Purification Parameters for N6-Isopentenyladenosine-D6

Parameter	Recommended Setting
Column	Primesep 100 mixed-mode stationary phase or equivalent C18 column
Mobile Phase	Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or 0.2% sulfuric acid)
Gradient	Isocratic or gradient elution, to be optimized based on initial scouting runs
Flow Rate	1.0 mL/min
Detection	UV at 210 nm and/or Mass Spectrometry (MS)
Injection Volume	10-20 µL
Column Temperature	25-30 °C

Experimental Protocols

The following protocols are proposed based on established methods for the synthesis of N6-substituted adenosines and purification of related compounds. Researchers should adapt and optimize these protocols for their specific laboratory conditions and available reagents.

Protocol 1: Synthesis of N6-Isopentenyladenosine-D6

This proposed synthesis is based on the general method of regioselective alkylation of a protected adenosine derivative.

Materials:

- N6-acetyl-2',3',5'-tri-O-acetyladenosine
- 1-bromo-3-methyl-2-butene-d6 (Deuterated isopentenyl bromide)
- Potassium carbonate (K_2CO_3) or another suitable base
- Dimethylformamide (DMF), anhydrous
- Methanolic ammonia
- Silica gel for column chromatography
- Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

- Alkylation:
 - Dissolve N6-acetyl-2',3',5'-tri-O-acetyladenosine in anhydrous DMF.
 - Add potassium carbonate to the solution.
 - Slowly add 1-bromo-3-methyl-2-butene-d6 to the reaction mixture at room temperature.
 - Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Deprotection:
 - Once the reaction is complete, filter the mixture to remove the base.
 - Evaporate the DMF under reduced pressure.

- Dissolve the residue in methanolic ammonia and stir at room temperature for 12-24 hours to remove the acetyl protecting groups.
- Initial Purification:
 - Evaporate the methanolic ammonia.
 - Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the **N6-Isopentenyladenosine-D6**.

Protocol 2: Purification of N6-Isopentenyladenosine-D6 by HPLC

Materials:

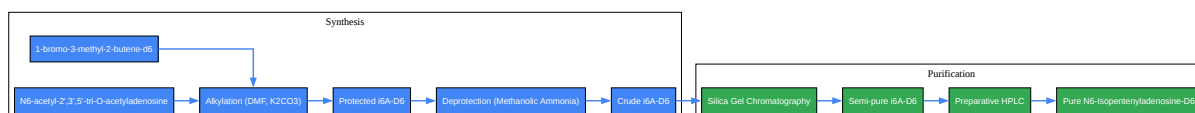
- Crude **N6-Isopentenyladenosine-D6** from synthesis
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid or sulfuric acid
- HPLC system with a UV detector and/or mass spectrometer
- Appropriate HPLC column (e.g., Primesep 100 or C18)

Procedure:

- Sample Preparation: Dissolve the crude **N6-Isopentenyladenosine-D6** in the initial mobile phase solvent. Filter the sample through a 0.22 µm syringe filter before injection.
- HPLC Analysis and Purification:
 - Equilibrate the HPLC column with the starting mobile phase composition.
 - Inject the prepared sample onto the column.

- Run the HPLC method using the parameters outlined in Table 2. An isocratic method with a mobile phase of 50% acetonitrile and 50% water with 0.2% sulfuric acid has been reported for the non-deuterated analog.^[2]
- Monitor the elution profile using the UV detector at 210 nm. If coupled to a mass spectrometer, monitor for the mass of the deuterated product.
- Collect the fractions corresponding to the **N6-Isopentenyladenosine-D6** peak.
- Post-Purification:
 - Combine the collected fractions.
 - Remove the organic solvent by rotary evaporation.
 - Lyophilize the remaining aqueous solution to obtain the purified **N6-Isopentenyladenosine-D6** as a solid.
- Purity Assessment: Analyze the purity of the final product by analytical HPLC and confirm its identity by mass spectrometry and NMR.

Mandatory Visualizations



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Caption: Workflow for the synthesis and purification of **N6-Isopentenyladenosine-D6**.

Caption: N6-Isopentenyladenosine activates the NRF2 signaling pathway.[3][4][5]

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